![molecular formula C14H15FN4 B2996456 1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine CAS No. 2380100-52-5](/img/structure/B2996456.png)
1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine, also known as AZD6738, is a small molecule inhibitor that has been developed as a potential cancer therapy. It is a potent and selective inhibitor of the enzyme ataxia-telangiectasia and Rad3-related protein (ATR), which plays a key role in the DNA damage response pathway.
Wirkmechanismus
1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine works by inhibiting the ATR kinase, which is a key mediator of the DNA damage response pathway. ATR is activated in response to DNA damage, and it plays a critical role in preventing the replication of damaged DNA. By inhibiting ATR, 1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine can induce DNA damage and cell death in cancer cells, while sparing normal cells.
Biochemical and Physiological Effects:
1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine has been shown to induce DNA damage and cell death in a variety of cancer cell lines, including those that are resistant to chemotherapy and radiation therapy. It has also been shown to enhance the efficacy of these therapies in preclinical models. In addition, 1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine has been shown to have a favorable safety profile in both preclinical and clinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine in lab experiments is that it is a highly selective inhibitor of ATR, which reduces the risk of off-target effects. Another advantage is that it has been extensively studied in preclinical models, which provides a wealth of data on its efficacy and safety. However, one limitation is that it is still in the early stages of clinical development, and its long-term safety and efficacy in humans is not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for research on 1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine. One area of focus could be on identifying biomarkers that can predict response to treatment with 1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine. Another area of focus could be on developing combination therapies that can enhance the efficacy of 1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine in specific types of cancer. Finally, future studies could focus on optimizing the dosing and scheduling of 1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine to maximize its therapeutic potential.
Synthesemethoden
The synthesis of 1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine involves a multi-step process that starts with the reaction of 5-fluoro-6-phenylpyrimidin-4-amine with N-methylazetidin-3-ol in the presence of a base. This is followed by several purification steps, including column chromatography and recrystallization, to obtain the final product in high purity and yield.
Wissenschaftliche Forschungsanwendungen
1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. It has been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting the DNA damage response pathway, which is often upregulated in cancer cells. 1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine has also been shown to have synergistic effects with other targeted therapies, such as PARP inhibitors and checkpoint inhibitors.
Eigenschaften
IUPAC Name |
1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4/c1-16-11-7-19(8-11)14-12(15)13(17-9-18-14)10-5-3-2-4-6-10/h2-6,9,11,16H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSRFXQBFBTGLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CN(C1)C2=NC=NC(=C2F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.